Ácido benzociclobuteno-4-borónico

Descripción general

Descripción

Benzocyclobutene-4-boronic acid is a reagent used in various reactions . It is a boronic acid derivative, which are increasingly utilized in diverse areas of research .

Synthesis Analysis

Benzocyclobutene can be synthesized by C-H activation of methyl groups using a combination of Pd (OAc) 2 and P t Bu 3 as catalyst, K 2 CO 3 as the base, and DMF as solvent .Molecular Structure Analysis

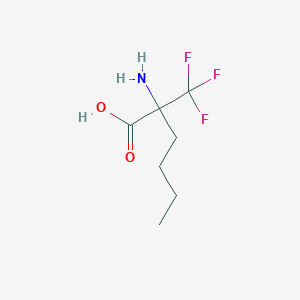

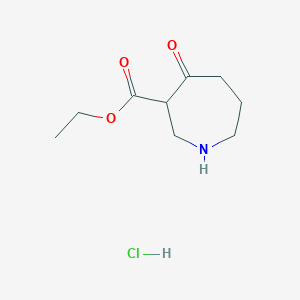

The molecular formula of Benzocyclobutene-4-boronic acid is C8H9BO2 with an average mass of 147.97 Da .Chemical Reactions Analysis

Boronic acids, including Benzocyclobutene-4-boronic acid, are known to undergo various reactions. For instance, they can react rapidly with amines . They also play a crucial role in Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis

Benzocyclobutene-4-boronic acid has a predicted boiling point of 328.5±52.0 °C and a predicted density of 1.22±0.1 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Aplicaciones Científicas De Investigación

Electrónica y Microelectrónica

El ácido benzociclobuteno-4-borónico se utiliza en el desarrollo de polímeros de alto rendimiento con excelentes propiedades dieléctricas y estabilidad térmica. Estos polímeros son cruciales en la industria electrónica, particularmente para el barnizado de alambre esmaltado, circuitos integrados a gran escala y como materiales compuestos . La baja absorción de agua y el coeficiente de expansión térmica de estas resinas las hacen adecuadas para su uso en aplicaciones aeroespaciales y militares, donde los materiales están sujetos a condiciones extremas .

Materiales Biorenovables

El compuesto juega un papel en la creación de resinas de benzociclobuteno derivadas de la colofonia biorenovables. Estos materiales se promueven debido a su naturaleza sostenible y respetuosa con el medio ambiente en comparación con los polímeros a base de petróleo. Exhiben buena hidrofobicidad y una baja constante dieléctrica, lo que sugiere aplicaciones potenciales en electrónica verde .

Medicina y Terapéutica

En el campo médico, los ácidos borónicos, incluido el ácido benzociclobuteno-4-borónico, se utilizan como bloques de construcción para la construcción de bioconjugados. Estos bioconjugados tienen aplicaciones en administración de fármacos, imagen de células vivas y enfoques teranósticos . Ofrecen una nueva generación de terapias de alta precisión, con varios representantes llegando al mercado.

Ciencia de Materiales

El ácido benzociclobuteno-4-borónico contribuye a la creación de materiales termoestables con propiedades como buena hidrofobicidad y baja constante dieléctrica. Estas características son valiosas en la ciencia de los materiales para diseñar materiales que requieren estabilidad térmica y aislamiento eléctrico .

Síntesis Química

Este compuesto está involucrado en procesos de polimerización por apertura de anillo térmico. Proporciona intermedios reactivos que pueden sufrir dimerización y polimerización, o reaccionar con dienófilos para formar aductos de Diels–Alder. Estas reacciones son fundamentales en la síntesis de nuevos polímeros y materiales con las propiedades deseadas .

Ciencia Ambiental

El desarrollo de polímeros bio-basados utilizando ácido benzociclobuteno-4-borónico se alinea con las crecientes preocupaciones sobre la sostenibilidad a largo plazo y la huella ambiental negativa de los materiales tradicionales. Estos polímeros pueden contribuir a reducir la dependencia de recursos no renovables y minimizar el impacto ambiental .

Química Analítica

En la química analítica, los derivados del compuesto se utilizan para caracterizar monómeros y polímeros mediante técnicas como espectrometría de masas, espectroscopia infrarroja por transformada de Fourier y espectroscopia de resonancia magnética nuclear. Estas técnicas son esenciales para comprender la estructura y las propiedades de los nuevos materiales .

Energía Solar

Los derivados del ácido benzociclobuteno-4-borónico también se están explorando para su uso en células solares de perovskita. Pueden servir como aditivos reticulantes para mejorar la estabilidad y la eficiencia de estas células, que son una tecnología prometedora para la producción de energía sostenible .

Mecanismo De Acción

Target of Action

Benzocyclobutene-4-boronic acid is primarily used in the field of polymer synthesis . It serves as a monomer in the production of benzocyclobutene resins, which are high-performance polymers . These polymers have found extensive applications in various industries, including aerospace, electronics, and microelectronics .

Mode of Action

The benzocyclobutene unit in the compound can undergo a ring-opening reaction to provide reactive o-quinodimethane . This reactive intermediate can then undergo dimerization and polymerization, or react with a dienophile to form a Diels–Alder adduct . This interaction leads to the formation of benzocyclobutene resins .

Biochemical Pathways

The primary biochemical pathway involved in the action of Benzocyclobutene-4-boronic acid is the thermal ring-opening polymerization . This process allows the conversion of the monomer into a polymer . The resulting benzocyclobutene resins show excellent dielectric properties and thermal stability, and low water absorption and thermal expansion coefficient .

Result of Action

The result of the action of Benzocyclobutene-4-boronic acid is the formation of benzocyclobutene resins . These resins exhibit good dielectric properties and hydrophobicity, making them suitable for use in various industries . They have an average dielectric constant of 2.51 in a range of frequencies from 0.1 to 18 MHz .

Action Environment

The action of Benzocyclobutene-4-boronic acid is influenced by environmental factors such as temperature . The ring-opening reaction of benzocyclobutene units occurs when the temperature is raised above 200 °C . Therefore, the efficacy and stability of the compound are dependent on the control of the reaction conditions .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Benzocyclobutene-4-boronic acid plays a significant role in biochemical reactions due to its ability to form stable complexes with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through boron-oxygen interactions. These interactions are crucial for the compound’s function in biochemical pathways. For instance, benzocyclobutene-4-boronic acid can act as an inhibitor for certain enzymes by binding to their active sites, thereby modulating their activity .

Cellular Effects

The effects of benzocyclobutene-4-boronic acid on cells are multifaceted. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, benzocyclobutene-4-boronic acid has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression levels of various genes, thereby affecting cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, benzocyclobutene-4-boronic acid exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of enzymes. This binding can prevent the enzymes from interacting with their natural substrates, thereby inhibiting their catalytic activity . Additionally, benzocyclobutene-4-boronic acid can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to alterations in the transcriptional activity of specific genes, resulting in changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzocyclobutene-4-boronic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that benzocyclobutene-4-boronic acid is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of benzocyclobutene-4-boronic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . Additionally, high doses of benzocyclobutene-4-boronic acid can result in toxic or adverse effects, including cellular damage and disruption of normal cellular processes. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

Benzocyclobutene-4-boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways . These interactions can lead to changes in the levels of specific metabolites, thereby influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of benzocyclobutene-4-boronic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of benzocyclobutene-4-boronic acid can affect its biochemical activity and interactions with other biomolecules.

Subcellular Localization

Benzocyclobutene-4-boronic acid exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns are crucial for the compound’s interactions with biomolecules and its overall biochemical activity.

Propiedades

IUPAC Name |

3-bicyclo[4.2.0]octa-1(8),2,4,6-tetraenylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BO2/c10-9(11)8-4-3-6-1-2-7(6)5-8/h1-5,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRGWGIIPDTAHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=C2C=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90612196 | |

| Record name | Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90612196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195730-31-5 | |

| Record name | Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90612196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Benzocyclobutene-4-boronic acid in polymer synthesis?

A1: Benzocyclobutene-4-boronic acid serves as a crucial monomer in the synthesis of bisbenzocyclobutene (BCB) polymers. [, ] It undergoes a ligand-free deboronated coupling reaction, typically with another halogenated benzocyclobutene derivative, to form a BCB dimer. This dimer can then undergo further polymerization, often through a thermally initiated ring-opening process, to create high-molecular-weight polymers. []

Q2: What are the advantages of using Benzocyclobutene-4-boronic acid in this synthesis over other methods?

A2: The utilization of Benzocyclobutene-4-boronic acid in ligand-free deboronated coupling reactions offers several advantages for BCB monomer synthesis. Firstly, this method can proceed efficiently at room temperature, eliminating the need for high temperatures and potentially harsh reaction conditions. [, ] This milder approach can be beneficial for preserving sensitive functional groups within the reacting molecules. Secondly, the Suzuki coupling reaction employed, which utilizes a palladium catalyst, demonstrates high selectivity towards the desired product, often leading to good yields. [] These features make Benzocyclobutene-4-boronic acid a valuable building block for synthesizing well-defined BCB monomers, contributing to the development of high-performance polymeric materials.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Methoxycarbonyl)-2-propenyl]tributylstannane](/img/structure/B180441.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, [1R-(endo,endo)]-(9CI)](/img/structure/B180450.png)

![1,4-Dihydro-1-methyl-4-oxopyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B180454.png)